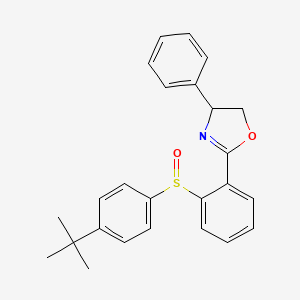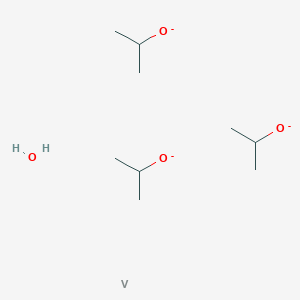
Vanadium(3+) hydrate tris(propan-2-olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is a chemical compound with the formula OV(OCH(CH3)2)3. It is a pale yellow-orange liquid that is sensitive to moisture and air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium pentoxide (V2O5) with isopropanol (C3H8O) under controlled conditions. The reaction typically involves heating vanadium pentoxide with isopropanol in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
V2O5+6C3H8O→2OV(OCH(CH3)2)3+3H2O
Industrial Production Methods
In industrial settings, the production of triisopropoxyvanadium(V) oxide involves large-scale reactors where vanadium pentoxide and isopropanol are mixed and heated under controlled temperatures and pressures. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Triisopropoxyvanadium(V) oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium(V) oxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Various ligands such as ethoxide (C2H5O) or acetylacetonate (C5H7O2) can be used for substitution reactions.
Major Products Formed
Oxidation: Vanadium(V) oxide (V2O5)
Reduction: Lower oxidation states of vanadium compounds
Substitution: Vanadium complexes with different ligands
科学的研究の応用
Triisopropoxyvanadium(V) oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various vanadium complexes and catalysts. It is also employed in organic synthesis and polymerization reactions.
Biology: Research studies have explored its potential as a biological probe and its interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of coatings, thin films, and as a catalyst in petrochemical processes.
作用機序
The mechanism of action of triisopropoxyvanadium(V) oxide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Vanadium(V) oxytriethoxide (OV(OCH2CH3)3)
- Vanadium(V) oxytripropoxide (OV(OCH2CH2CH3)3)
- Vanadium(III) acetylacetonate (V(C5H7O2)3)
Uniqueness
Triisopropoxyvanadium(V) oxide is unique due to its specific isopropoxy ligands, which provide distinct steric and electronic properties compared to other vanadium compounds. This uniqueness allows it to participate in specific reactions and applications that other vanadium compounds may not be suitable for.
特性
分子式 |
C9H23O4V-3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
propan-2-olate;vanadium;hydrate |
InChI |
InChI=1S/3C3H7O.H2O.V/c3*1-3(2)4;;/h3*3H,1-2H3;1H2;/q3*-1;; |
InChIキー |
COSYNXYURHUPEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].O.[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




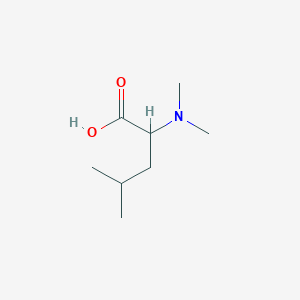
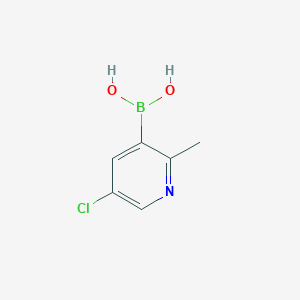
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
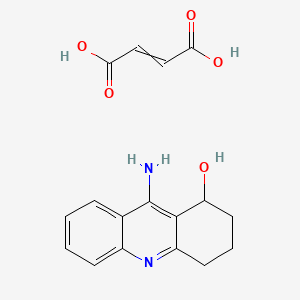
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
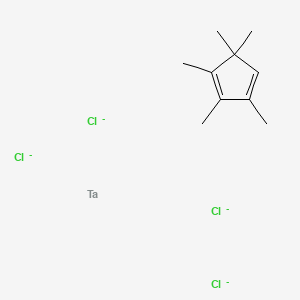


![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
